2-Bromo-4-(2-methyl-1-piperidinyl)pyridine
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Overview
Description
2-Bromo-4-(2-methyl-1-piperidinyl)pyridine is a heterocyclic organic compound that features a bromine atom and a piperidine ring attached to a pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-methyl-1-piperidinyl)pyridine typically involves the bromination of 4-(2-methyl-1-piperidinyl)pyridine. One common method is to start with 4-(2-methyl-1-piperidinyl)pyridine and treat it with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform . The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-methyl-1-piperidinyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The piperidine ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids in the presence of a base like potassium phosphate (K3PO4).
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are common products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-4-(2-methyl-1-piperidinyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.
Material Science: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action for 2-Bromo-4-(2-methyl-1-piperidinyl)pyridine in biological systems is not well-documented. similar compounds often interact with specific enzymes or receptors, modulating their activity. For instance, piperidine derivatives are known to inhibit certain kinases, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: Similar in structure but lacks the piperidine ring.
4-(2-methyl-1-piperidinyl)pyridine: Similar but without the bromine atom.
Uniqueness
2-Bromo-4-(2-methyl-1-piperidinyl)pyridine is unique due to the presence of both a bromine atom and a piperidine ring, which allows for diverse chemical reactivity and potential biological activity.
Properties
CAS No. |
1142194-76-0 |
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Molecular Formula |
C11H15BrN2 |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
2-bromo-4-(2-methylpiperidin-1-yl)pyridine |
InChI |
InChI=1S/C11H15BrN2/c1-9-4-2-3-7-14(9)10-5-6-13-11(12)8-10/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
BVLMHFYRELNCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=CC(=NC=C2)Br |
Origin of Product |
United States |
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